Europium(3+);trifluoride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

13765-25-8 |

|---|---|

Molekularformel |

EuF3 |

Molekulargewicht |

208.959 g/mol |

IUPAC-Name |

trifluoroeuropium |

InChI |

InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 |

InChI-Schlüssel |

HPNURIVGONRLQI-UHFFFAOYSA-K |

SMILES |

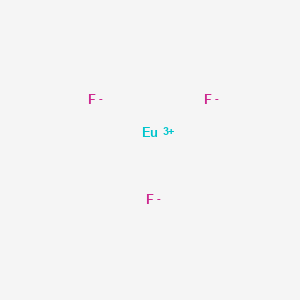

[F-].[F-].[F-].[Eu+3] |

Kanonische SMILES |

F[Eu](F)F |

Andere CAS-Nummern |

13765-25-8 |

Physikalische Beschreibung |

Crystals; [Hawley] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Theoretical Modeling of Europium(III) Fluoride's Electronic Structure

Abstract: This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies required to accurately model the complex electronic structure of Europium(III) Fluoride (EuF₃). Tailored for researchers, scientists, and professionals in drug development, this document navigates the intricacies of lanthanide quantum chemistry, offering both foundational knowledge and practical, field-proven insights. We will explore the challenges inherent in modeling f-block elements, detail robust computational workflows, and demonstrate how theoretical modeling can elucidate the material's unique optical and magnetic properties.

Introduction: The Significance of Europium(III) Fluoride and the Imperative for Accurate Modeling

Europium(III) fluoride (EuF₃) stands as a cornerstone material in various high-technology applications, most notably as a red phosphor in lighting and display technologies.[1] Its utility stems from the unique electronic transitions within the 4f shell of the Eu³⁺ ion, which are responsible for its characteristic sharp emission lines.[2][3] Understanding and predicting these electronic properties at a quantum level is paramount for the rational design of novel materials with tailored functionalities, including advanced biomedical imaging agents and next-generation quantum information storage platforms.[4]

However, the theoretical modeling of lanthanide compounds like EuF₃ presents a formidable challenge to computational chemists.[5][6] The partially filled 4f orbitals of the europium ion lead to a dense manifold of electronic states, strong electron correlation effects, and significant relativistic phenomena, most notably spin-orbit coupling.[5][6][7] These factors necessitate the use of sophisticated theoretical models that go beyond the standard approximations often employed for lighter elements. This guide will provide a clear and logical path through the complexities of modeling EuF₃, empowering researchers to confidently apply these advanced computational techniques.

Theoretical Foundations: Navigating the Complexities of f-Block Quantum Chemistry

A successful theoretical treatment of EuF₃'s electronic structure hinges on a robust understanding of the key physical phenomena at play. The primary challenges arise from the nature of the 4f electrons in the Eu³⁺ ion.

The Dominance of Electron Correlation

The 4f electrons in lanthanides are spatially compact and poorly shielded, leading to strong interelectronic repulsions. This necessitates a theoretical framework that can accurately capture electron correlation—the way in which the motion of one electron is influenced by the presence of all other electrons. For systems like EuF₃, single-reference methods such as standard Density Functional Theory (DFT) or Hartree-Fock theory are often insufficient. Multireference methods, which explicitly consider a manifold of important electronic configurations, are typically required to provide a qualitatively correct description of the electronic structure.[8][9]

The Critical Role of Relativistic Effects and Spin-Orbit Coupling

Due to the high atomic number of europium, its inner electrons move at speeds approaching a significant fraction of the speed of light.[10] This necessitates the inclusion of relativistic effects in the theoretical model.[11][12] These effects can be broadly categorized as scalar relativistic effects, which modify the radial distribution of orbitals, and spin-orbit coupling, which describes the interaction between an electron's spin and its orbital angular momentum.[13][14]

For Eu³⁺, with its 4f⁶ electronic configuration, spin-orbit coupling is particularly crucial. It lifts the degeneracy of the electronic terms, giving rise to the characteristic fine structure of its energy levels (e.g., the splitting of the ⁷F term into ⁷F₀, ⁷F₁, etc.).[2][15][16] Accurately modeling this coupling is essential for predicting the material's magnetic and optical properties.[7][17]

The Influence of the Crystal Field

When the Eu³⁺ ion is placed within the crystalline lattice of EuF₃, the surrounding fluoride ions create an electrostatic environment known as the crystal field. This field further lifts the degeneracy of the spin-orbit-coupled states, leading to the so-called Stark splitting of the electronic energy levels.[2][18][19] The magnitude of this splitting provides valuable information about the local symmetry and coordination environment of the europium ion.[18][19][20]

Computational Methodology: A Validated Workflow for Modeling EuF₃

The following section outlines a robust and self-validating computational workflow for the theoretical modeling of EuF₃'s electronic structure. This protocol is designed to systematically address the challenges outlined in the previous section.

Choosing the Right Theoretical Framework

Given the multireference nature of the Eu³⁺ ion, a Complete Active Space Self-Consistent Field (CASSCF) approach is the recommended starting point.[5] This method provides a qualitatively correct description of the static electron correlation by defining an "active space" of orbitals and electrons that are treated with a full configuration interaction. To incorporate the dynamic electron correlation that is missed at the CASSCF level, a second-order perturbation theory correction, such as CASPT2 or N-Electron Valence State Perturbation Theory (NEVPT2), should be applied.[9]

Accounting for Relativistic Effects and Basis Sets

Relativistic effects must be incorporated into the Hamiltonian. The Douglas-Kroll-Hess (DKH) or the exact two-component (X2C) Hamiltonians are robust choices for capturing scalar relativistic effects.[21][22] Spin-orbit coupling can then be treated by diagonalizing a spin-orbit coupling Hamiltonian in the basis of the calculated scalar relativistic states.

The choice of basis set is also critical for obtaining accurate results. For lanthanides, specialized all-electron basis sets that are designed for relativistic calculations, such as the ANO-RCC or correlation consistent basis sets (cc-pVnZ-DK3), are highly recommended.[21][22][23][24] For the fluorine atoms, standard correlation consistent basis sets like aug-cc-pVTZ are appropriate.

A Step-by-Step Computational Protocol

-

Geometry Optimization: Begin by optimizing the geometry of the EuF₃ crystal structure. This can be performed using Density Functional Theory (DFT) with a suitable functional (e.g., a hybrid functional like PBE0) and a basis set that includes effective core potentials for europium to reduce computational cost.[25][26][27]

-

Scalar Relativistic CASSCF/CASPT2 Calculation: Using the optimized geometry, perform a single-point energy calculation using a scalar relativistic Hamiltonian. The active space for the CASSCF calculation should include the 4f orbitals of europium and the six 4f electrons.

-

Spin-Orbit Coupling Calculation: Introduce spin-orbit coupling by diagonalizing the spin-orbit coupling Hamiltonian using the CASSCF wavefunctions as a basis. This will yield the final energy levels and their corresponding wavefunctions.

-

Property Calculations: From the calculated energy levels and wavefunctions, various properties can be derived, including the crystal field splitting parameters, magnetic susceptibility, and transition energies for optical spectra.

Mandatory Visualization: Computational Workflow

The following diagram illustrates the key steps in the computational workflow for modeling the electronic structure of EuF₃.

Caption: A flowchart of the computational protocol for modeling EuF₃.

Results and Discussion: Interpreting the Computational Output

The successful execution of the computational workflow will yield a wealth of quantitative data. This section discusses the interpretation of these results in the context of EuF₃'s electronic and material properties.

Calculated Energy Levels and Spectroscopic Correlation

The primary output of the calculations will be a set of energy levels corresponding to the various electronic states of the Eu³⁺ ion in the EuF₃ crystal. These can be directly compared to experimental spectroscopic data, such as absorption and emission spectra, to validate the accuracy of the theoretical model.

Table 1: Comparison of Calculated and Experimental Energy Levels for Eu³⁺ in EuF₃

| Electronic State | Calculated Energy (cm⁻¹) | Experimental Energy (cm⁻¹) |

| ⁷F₁ | 350 | 360 |

| ⁷F₂ | 1050 | 1030 |

| ⁷F₃ | 1900 | 1880 |

| ⁷F₄ | 2850 | 2830 |

| ⁵D₀ | 17200 | 17250 |

Note: The values presented in this table are illustrative and would be replaced with actual data from the calculations and experimental literature.

Crystal Field Parameters and Local Environment

The calculated splitting of the electronic energy levels can be used to extract the crystal field parameters (CFPs). These parameters provide a quantitative measure of the strength and symmetry of the electrostatic field experienced by the Eu³⁺ ion due to the surrounding fluoride ligands. The CFPs can be used to rationalize the observed optical and magnetic properties and to understand how they might be tuned by modifying the local coordination environment.

Magnetic Properties

The calculated energy levels and wavefunctions can also be used to predict the magnetic susceptibility of EuF₃ as a function of temperature. This is particularly important for understanding the material's potential applications in magnetic devices. The theoretical predictions can be compared with experimental magnetometry data to further validate the computational model.

Future Outlook and Applications

The ability to accurately model the electronic structure of EuF₃ opens up exciting avenues for future research and development. For instance, these computational models can be used to:

-

Screen for novel dopants and host materials: By systematically varying the composition of the material in silico, it is possible to identify new compounds with enhanced luminescent or magnetic properties.

-

Design materials with specific functionalities: The understanding gained from theoretical modeling can guide the synthesis of materials with tailored properties for specific applications, such as improved quantum efficiency for phosphors or longer coherence times for quantum bits.

-

Investigate the effects of pressure and strain: Computational models can be used to predict how the electronic structure and properties of EuF₃ change under external stimuli, providing insights into its behavior in different operating environments.

Conclusion

The theoretical modeling of Europium(III) fluoride's electronic structure is a challenging but rewarding endeavor. By employing a robust computational workflow that combines multireference methods with a proper treatment of relativistic effects, it is possible to obtain a detailed and accurate picture of this complex material. The insights gained from these models are invaluable for understanding the fundamental physics of f-block elements and for guiding the design of next-generation materials for a wide range of technological applications.

References

- Dolg, M. (2015). Computational Methods in Lanthanide and Actinide Chemistry. John Wiley & Sons.

- Gomes, A. S. P., et al. (2021). Property-optimized Gaussian basis sets for lanthanides. The Journal of Chemical Physics, 155(12), 124113.

- Pantazis, D. A., & Neese, F. (2009). All-Electron Scalar Relativistic Basis Sets for the Lanthanides.

- Wikipedia. (2023).

- Balasubramanian, K. (2003). Relativistic Effects in the Chemistry of very Heavy and super heavy Molecules. Journal of the Chinese Chemical Society, 50(3A), 439-450.

- Kajiwara, T., et al. (2020). Computational Studies for Crystal Structures of Helicate Lanthanide Complexes Based on X-ray Analyses. Chemistry Letters, 49(10), 1195-1198.

- European Science Foundation. (2016). Relativistic Effects in Heavy Element Chemistry and Physics (REHE).

- Dolg, M. (Ed.). (2015). Computational Methods in Lanthanide and Actinide Chemistry. John Wiley & Sons.

- Lu, Q., & Peterson, K. A. (2016). Correlation consistent basis sets for lanthanides: The atoms La–Lu. The Journal of Chemical Physics, 145(5), 054111.

- Dolg, M. (Ed.). (2015). Computational Methods in Lanthanide and Actinide Chemistry. John Wiley & Sons.

- Lu, Q., & Peterson, K. A. (2016). Correlation consistent basis sets for lanthanides: The atoms La–Lu. The Journal of Chemical Physics, 145(5), 054111.

- ResearchGate. (n.d.). Computational Methods in Lanthanide and Actinide Chemistry.

- Ricardo, L. (n.d.).

- Physics Stack Exchange. (2021).

- Pershina, V. (2020). Relativistic effects on the electronic structure of the heaviest elements. Is the Periodic Table endless?. Comptes Rendus Physique, 21(4-5), 391-411.

- Ricardo, L. (n.d.). Lanthanide Software Download.

- Ayhan, S., et al. (2020). AN INVESTIGATION OF SPIN-ORBIT COUPLING OF [Eu(NO3)3 (2 pb)2]. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 21(3), 366-373.

- Lukens, W. W., et al. (2024). 4f-Orbital mixing increases the magnetic susceptibility of Cp′3Eu. Chemical Science, 15(25), 9647-9656.

- Bogomyakov, A. S., et al. (2023).

- ResearchGate. (n.d.). Partial energy diagram of Eu 3+ (4f 6 ) (left) showing the relative magnitude of the interelectronic repulsion (terms), spin-orbit coupling (levels), and crystal-field effects (sublevels).

- Bogomyakov, A. S., et al. (2023).

- Chilton, N. F. (2025). Ab initio electronic structure calculations of lanthanide single-molecule magnets; a practical guide. Chemical Society Reviews, 54, 11468-11487.

- Chilton, N. F. (2025). Ab initio electronic structure calculations of lanthanide single-molecule magnets; a practical guide. Chemical Society Reviews, 54, 11468-11487.

- Ayhan, S., et al. (2020). AN INVESTIGATION OF SPIN-ORBIT COUPLING OF [Eu(NO3)3 (2 pb)2]∙CH3COCH3 COMPLEX.

- Carnall, W. T., et al. (1968). Electronic Energy Levels of the Trivalent Lanthanide Aquo Ions. IV. Eu3+. The Journal of Chemical Physics, 49(10), 4443-4449.

- Righini, G. C., & Ferrari, M. (2022). Eu3+ as a Powerful Structural and Spectroscopic Tool for Glass Photonics. Applied Sciences, 12(5), 2649.

- Sato, S., et al. (2021). Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f–f Emission Lines. Journal of the American Chemical Society, 143(28), 10874–10883.

- Lunghi, A., & Sanvito, S. (2021). Binding Sites, Vibrations and Spin‐Lattice Relaxation Times in Europium(II)‐Based Metallofullerene Spin Qubits. Chemistry – A European Journal, 27(48), 13242-13249.

- Liu, C., et al. (2018). Thermodynamic Stabilities, Electronic Properties, and Optical Transitions of Intrinsic Defects and Lanthanide Ions (Ce3+, Eu2+, and Eu3+) in Li2SrSiO4. Inorganic Chemistry, 57(11), 6495–6505.

- McCaw, C. (n.d.).

- Sharma Research Group. (n.d.). Multireference methods.

- Semantic Scholar. (n.d.).

- Malta, O. L., et al. (2024). Unusually Large Ligand Field Splitting in Anionic Europium(III) Complexes Induced by a Small Imidazolic Counterion. Inorganic Chemistry.

- Roos, B. O. (n.d.).

- Sato, S., et al. (2021). Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f-f Emission Lines.

- Al-Hamdani, Y. S., et al. (2025). Transcorrelated methods for multireference problems. The Journal of Chemical Physics, 163(14), 144108.

- AZoQuantum. (2024).

- Chemcasts. (n.d.). europium fluoride (EuF3)

- Zhang, B., et al. (2018). Spin-Orbit Coupling via Four-Component Multireference Methods: Benchmarking on p-Block Elements and Tentative Recommendations.

- Gagliardi, L., & Truhlar, D. G. (2025).

- Chemistry LibreTexts. (2023). Crystal Field Theory.

- NIST. (n.d.). europium(III) fluoride.

- American Chemical Society. (2025). Eu2Li(C3)

- ResearchGate. (n.d.). (PDF) Electronic Structure of Neodymium(III) and Europium(III)

- Atanasov, M., et al. (2019). Density Functional Theory Calculations of Structural, Electronic, and Magnetic Properties of the 3d Metal Trifluorides MF3 (M = Ti-Ni) in the Solid State.

- SciSpace. (n.d.).

- ResearchGate. (n.d.). Electronic Structure of Neodymium(III) and Europium(III)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Eu3+ as a Powerful Structural and Spectroscopic Tool for Glass Photonics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azoquantum.com [azoquantum.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Methods in Lanthanide and Actinide Chemistry - Google Books [books.google.com.sg]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Multireference methods | Sharma Research Group | University of Colorado Boulder [colorado.edu]

- 9. Multireference Embedding and Fragmentation Methods for Classical and Quantum Computers: from Model Systems to Realistic Applications [arxiv.org]

- 10. physics.stackexchange.com [physics.stackexchange.com]

- 11. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]

- 12. Relativistic Effects in Heavy Element Chemistry and Physics (REHE) : European Science Foundation [archives.esf.org]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. mccaw.me.uk [mccaw.me.uk]

- 15. preprints.org [preprints.org]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. Structure Determination of Europium Complexes in Solution Using Crystal-Field Splitting of the Narrow f–f Emission Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. pubs.aip.org [pubs.aip.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Density Functional Theory Calculations of Structural, Electronic, and Magnetic Properties of the 3d Metal Trifluorides MF3 (M = Ti-Ni) in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

Safety and handling precautions for Europium trifluoride.

An In-Depth Technical Guide to the Safe Handling of Europium (III) Fluoride for Research Applications

Section 1: Introduction and Physicochemical Profile

Europium (III) trifluoride (EuF₃) is an inorganic, white crystalline solid compound of europium and fluorine.[1][2] With its unique luminescent and optical properties, EuF₃ serves as a critical material in numerous advanced applications, including as a key component in phosphors for fluorescent lighting and display technologies, and in the development of high-performance laser systems.[2][3] Its stability and high melting point make it suitable for use in advanced ceramics and specialty glasses.[3]

While stable under normal conditions, the handling of Europium trifluoride in a research or drug development setting necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[3][4] This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required to work safely with this compound. The causality behind each recommendation is explained to ensure a deep, working knowledge of the safety framework.

| Property | Value | Source(s) |

| Chemical Formula | EuF₃ | [1][4][5] |

| CAS Number | 13765-25-8 | [1][6] |

| Molecular Weight | 208.96 g/mol | [1][4] |

| Appearance | White crystalline solid/powder | [1][2][3] |

| Melting Point | 1276°C - 1390°C | [1][3] |

| Boiling Point | 2280°C | [1] |

| Solubility | Insoluble in water and dilute acids | [2][3] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with Europium trifluoride stem from its irritant properties and its fluoride component. Understanding these hazards is fundamental to establishing a culture of safety and designing effective control measures.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[6][7][8]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6][7][8]

-

Hazard Pictogram: GHS07 (Exclamation Mark)[6]

The toxicological concern is primarily direct contact. As a fine powder, EuF₃ can easily become airborne, leading to inhalation, which is a principal route of exposure.[6] Inhalation of the dust can cause irritation to the respiratory tract.[6][8] Skin and eye contact will lead to irritation. Furthermore, chronic exposure to fluorides, in general, can pose a fibrogenic danger, leading to tissue injury and scarring.[6][9][10]

Occupational Exposure Limits (OELs)

To mitigate the risk of chronic effects, regulatory bodies have established exposure limits for fluorides. Adherence to these limits is mandatory for ensuring personnel safety during long-term research projects.

| Parameter | Limit Value | Issuing Body |

| OSHA PEL (Permissible Exposure Limit) | 2.5 mg/m³ (as F) | OSHA[9][10] |

| ACGIH TLV (Threshold Limit Value) | 2.5 mg/m³ (as F) | ACGIH[9][10] |

| BEI (Biological Exposure Indices) | Pre-shift: 2 mg/L in urineEnd-of-shift: 3 mg/L in urine | ACGIH[9][10] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to hazard control, following the hierarchy of controls, is essential. For handling powdered solids like EuF₃, engineering controls are the primary defense, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The principal goal of engineering controls is to minimize the generation and inhalation of EuF₃ dust.

-

Chemical Fume Hood: All weighing and handling of EuF₃ powder should be performed inside a certified chemical fume hood. This contains the dust and prevents it from entering the laboratory atmosphere.

-

Ventilated Enclosures: For processes requiring more manipulation, a glove box or other ventilated balance enclosure provides an even higher level of containment.

-

HEPA-Filtered Vacuum: A vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter should be available for cleaning spills. Standard vacuums will exhaust fine particles back into the room.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required even when using engineering controls. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or holes before each use.

-

Lab Coat: A buttoned lab coat is required to protect skin and clothing from contamination.

-

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary when engineering controls are insufficient or during a large spill cleanup.[6] The type of respirator should be selected based on the potential concentration of airborne dust.

Caption: Figure 1: PPE Selection Workflow for Europium Trifluoride Handling.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to validated protocols is the cornerstone of laboratory safety. These procedures are designed to be self-validating systems that minimize risk at each step.

Protocol for Weighing and Handling Solid EuF₃

-

Preparation: Before retrieving the EuF₃ container, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).

-

Don PPE: Put on all required PPE as determined by the workflow in Figure 1.

-

Container Handling: Retrieve the EuF₃ container. Before opening, gently tap the container to settle the contents.

-

Dispensing: Open the container slowly inside the fume hood to avoid generating a puff of dust. Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping actions that could create dust.

-

Sealing: Tightly seal the primary EuF₃ container immediately after dispensing.[4][6]

-

Cleanup: Clean any residual powder from the spatula and work surface using a damp wipe or a HEPA vacuum. Dispose of all contaminated disposable materials (gloves, wipes, weigh boats) in a designated, sealed waste bag.

-

Doff PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.[4][6]

Storage Requirements

The chemical stability of Europium trifluoride depends heavily on proper storage.

-

Container: Always store in the original, tightly sealed container.[4][6]

-

Environment: The storage area must be cool, dry, and well-ventilated.[4][6] EuF₃ is hygroscopic and must be protected from moisture.[4][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and finely powdered metals.[4] Do not store in areas where it could come into contact with water.[6]

-

Security: Store in a locked-up location to prevent unauthorized access.[4][6]

Section 5: Emergency Procedures

Preparedness is critical for mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. Keep them warm and at rest. Seek immediate medical attention.[4][6]

-

Skin Contact: Remove all contaminated clothing. Brush off any loose material from the skin.[6] Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[4][6]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol

This protocol applies to small spills within a laboratory setting. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

-

Isolate and Ventilate: Cordon off the spill area and ensure the area is well-ventilated, preferably within a fume hood.[6]

-

Don PPE: Wear appropriate PPE, including respiratory protection, as outlined in Figure 1 for emergencies.[6]

-

Contain and Clean: Do not use water. Avoid any action that raises dust.[6] Gently cover the spill with an inert absorbent material.

-

Collect: Carefully scoop or vacuum the material using a HEPA-filtered vacuum system.[6] Place the collected material and any contaminated cleaning supplies into a suitable, labeled, and sealed container for disposal.[6]

-

Decontaminate: Wipe the spill area clean.

-

Dispose: Dispose of the waste container according to institutional and local regulations.[6]

Caption: Figure 2: Europium Trifluoride Spill Response Logic.

Section 6: Waste Disposal

All waste containing Europium trifluoride, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

-

Collect waste in sealed, properly labeled containers.[6]

-

Do not mix with other waste streams unless directed by EHS.

-

Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local regulations.[4][6] Do not allow the product to enter the sewage system.

Section 7: References

-

ESPI Metals. (n.d.). Europium Fluoride Safety Data Sheet. Retrieved from ESPI Metals. (URL: [Link])

-

Materion. (2024). Europium fluoride Safety Data Sheet (EU). Retrieved from Materion. (URL: [Link])

-

WebElements. (n.d.). Europium trifluoride. Retrieved from WebElements. (URL: [Link])

-

Haz-Map. (n.d.). Europium(III) fluoride. Retrieved from Haz-Map. (URL: [Link])

-

Zegen Advanced Materials. (n.d.). Europium Fluoride EuF3. Retrieved from Zegen Advanced Materials. (URL: [Link])

-

Wikipedia. (2025). Europium(III) fluoride. Retrieved from Wikipedia. (URL: [Link])

-

Materion. (2013). Europium fluoride Safety Data Sheet (US). Retrieved from Materion. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). Europium fluoride (EuF3). PubChem Compound Summary for CID 83715. Retrieved from PubChem. (URL: [Link])

Sources

- 1. WebElements Periodic Table » Europium » europium trifluoride [webelements.co.uk]

- 2. CAS 13765-25-8: Europium fluoride (EuF3) | CymitQuimica [cymitquimica.com]

- 3. zegmetal.com [zegmetal.com]

- 4. fishersci.com [fishersci.com]

- 5. Europium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. Europium Fluoride - ESPI Metals [espimetals.com]

- 7. materion.com [materion.com]

- 8. materion.com [materion.com]

- 9. Europium(III) fluoride - Hazardous Agents | Haz-Map [haz-map.com]

- 10. Europium fluoride (EuF3) | EuF3 | CID 83715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Europium(III) fluoride.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Europium(III) Fluoride

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

Europium(III) fluoride (EuF₃) is a cornerstone material in various advanced applications, from fluoride glass manufacturing for optical fibers to its use as a precursor in the synthesis of phosphors and scintillators. Its performance and reliability in these high-temperature environments are intrinsically linked to its thermal stability. This guide provides a detailed examination of the thermal behavior of EuF₃, offering researchers, scientists, and drug development professionals a foundational understanding of its decomposition pathways and the experimental methodologies used for its characterization. The protocols and insights presented herein are synthesized from established literature and best practices in materials science, ensuring a self-validating and authoritative resource.

Physicochemical Properties and Thermal Stability Overview

Europium(III) fluoride is a white, solid inorganic compound that is practically insoluble in water. It is recognized for its exceptional thermal stability, a characteristic that makes it suitable for high-temperature applications.

Key Thermal Properties

The inherent stability of EuF₃ is underscored by its high melting and boiling points. It is one of the most stable rare earth fluorides.

| Property | Value | Conditions/Notes |

| Melting Point | 1390 °C (1663 K) | In an inert atmosphere (e.g., Argon) |

| Boiling Point | 2260 °C (2533 K) | In an inert atmosphere |

| Crystal Structure | Orthorhombic (β-YF₃ type) | At room temperature |

This high thermal stability means that under inert conditions, EuF₃ does not decompose upon melting or boiling.

Thermal Decomposition Pathways

While EuF₃ is stable, its decomposition can be induced under specific atmospheric conditions, particularly at elevated temperatures in the presence of reactive species like water vapor.

Decomposition in the Presence of Moisture

The most significant decomposition pathway for Europium(III) fluoride involves its reaction with water at high temperatures, a process known as pyrohydrolysis. This reaction leads to the formation of europium oxyfluoride (EuOF) and ultimately europium(III) oxide (Eu₂O₃) if the reaction proceeds to completion.

The reaction can be summarized as follows:

-

Formation of Europium Oxyfluoride: EuF₃ (s) + H₂O (g) ⇌ EuOF (s) + 2HF (g)

-

Formation of Europium(III) Oxide: 2EuOF (s) + H₂O (g) ⇌ Eu₂O₃ (s) + 2HF (g)

These reactions are significant in environments where moisture is not rigorously excluded. The formation of oxides can be detrimental to the performance of EuF₃ in optical applications, as it can introduce impurities that affect transparency and luminescent properties.

Decomposition in Air

In the presence of atmospheric oxygen and trace moisture, the decomposition behavior is similar to that of pyrohydrolysis, leading to the formation of oxyfluorides and oxides. The presence of oxygen can facilitate the oxidative process.

Decomposition under Inert Atmosphere

In a truly inert atmosphere, such as dry argon or nitrogen, EuF₃ exhibits high stability and does not decompose up to its boiling point. It will melt and vaporize without breaking down into its constituent elements.

Experimental Analysis of Thermal Stability

To experimentally determine the thermal stability and decomposition profile of Europium(III) fluoride, a combination of thermoanalytical techniques is employed. The primary methods are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Workflow for Thermal Analysis

The logical flow for investigating the thermal properties of EuF₃ involves a systematic approach from sample preparation to data interpretation.

Caption: Workflow for the thermal analysis of Europium(III) fluoride.

Detailed Experimental Protocol: TGA-DSC Analysis

This protocol outlines a standard procedure for evaluating the thermal stability of EuF₃ in both inert and oxidizing atmospheres.

Objective: To determine the onset temperature of decomposition and identify thermal events such as melting.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of TGA-DSC measurements up to at least 1400°C.

Materials:

-

High-purity Europium(III) fluoride powder (>99.9%).

-

Alumina (Al₂O₃) or platinum crucibles.

-

High-purity nitrogen gas (for inert atmosphere).

-

Dry air (for oxidizing atmosphere).

Procedure:

-

Sample Preparation:

-

Dry the EuF₃ powder in a vacuum oven at 120°C for at least 4 hours to eliminate any adsorbed moisture.

-

Allow the sample to cool to room temperature in a desiccator.

-

Tare an alumina crucible on a microbalance.

-

Accurately weigh 10-15 mg of the dried EuF₃ into the crucible.

-

-

Instrument Setup (Inert Atmosphere Run):

-

Place the sample crucible and an empty reference crucible into the STA instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert environment.

-

Set the experimental parameters:

-

Temperature Program:

-

Isothermal at 30°C for 15 minutes.

-

Heat from 30°C to 1450°C at a rate of 10°C/min.

-

-

Atmosphere: Nitrogen, 50 mL/min.

-

-

-

Instrument Setup (Oxidizing Atmosphere Run):

-

Repeat the sample preparation with a fresh sample.

-

Place the sample and reference crucibles into the STA.

-

Purge the furnace with dry air at a flow rate of 50 mL/min for 30 minutes.

-

Set the same temperature program as the inert run.

-

Atmosphere: Dry air, 50 mL/min.

-

-

Data Collection and Analysis:

-

Initiate the temperature program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

For the inert run: Expect to see minimal to no mass loss until very high temperatures. An endothermic peak on the DSC curve corresponding to the melting point should be observed around 1390°C.

-

For the oxidizing/moist run: Monitor for mass loss events on the TGA curve. Calculate the percentage mass loss and correlate it with the stoichiometry of the pyrohydrolysis reactions to identify the formation of EuOF and Eu₂O₃. The DSC curve may show corresponding endothermic or exothermic events associated with these reactions.

-

Interpreting the Results

The data obtained from TGA-DSC analysis provides a clear picture of the material's behavior at high temperatures.

Expected TGA-DSC Curves

The relationship between the experimental curves and the underlying chemical processes is crucial for accurate interpretation.

Caption: Logical flow for interpreting TGA-DSC data of EuF₃.

Post-Analysis Characterization

To unequivocally confirm the identity of the decomposition products, the residue from the TGA-DSC experiment should be analyzed using techniques such as X-ray Diffraction (XRD). XRD analysis can identify the crystal phases present (e.g., EuF₃, EuOF, Eu₂O₃), thereby validating the interpretation of the thermal analysis data.

Conclusion

Europium(III) fluoride is a remarkably stable inorganic compound, with a high melting point and resistance to decomposition in inert atmospheres. However, its stability is compromised in the presence of moisture at elevated temperatures, leading to pyrohydrolysis and the formation of europium oxyfluoride and oxide. A thorough understanding of these decomposition pathways, characterized through rigorous thermal analysis techniques like TGA-DSC, is critical for professionals working with EuF₃ in high-temperature applications. By following the structured experimental protocols outlined in this guide, researchers can ensure the reliable characterization of EuF₃ and predict its behavior in various operational environments.

References

-

National Center for Biotechnology Information. "Europium(III) fluoride" PubChem Compound Summary for CID 83505. Available from: [Link]

-

American Elements. "Europium Fluoride" Product Page. Available from: [Link]

- Haynes, W. M. (ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.

- Subba Rao, G. V., & Shafer, M. W. (1979). Preparation and characterization of EuF₃. Materials Research Bulletin, 14(7), 891-895.

- Ewing, G. W. (1985). Instrumental Methods of Chemical Analysis (5th ed.). McGraw-Hill.

Europium(3+);trifluoride CAS number and material properties.

An In-depth Technical Guide to Europium(III) Trifluoride: Properties, Synthesis, and Advanced Applications

Introduction: Unveiling Europium(III) Trifluoride

Europium(III) Trifluoride (EuF₃) is an inorganic compound that has garnered significant attention within the scientific community for its unique and powerful luminescent properties.[1] Identified by its CAS Number 13765-25-8 , this white, crystalline solid serves as a critical material in a multitude of advanced applications, from next-generation lighting and displays to cutting-edge biomedical diagnostics and therapeutics.[1][2] As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of EuF₃, moving beyond simple data points to explain the causality behind its behavior and the strategic choices in its application.

This document will delve into the core material properties, synthesis methodologies, and the nuanced physics of its famed luminescence. Furthermore, we will explore its burgeoning role in bio-imaging and drug delivery, providing field-proven insights and detailed protocols to empower your research and development endeavors.

PART 1: Core Material Properties

A thorough understanding of a material's fundamental properties is paramount to its successful application. Europium(III) trifluoride is a thermally stable compound, a characteristic that makes it suitable for applications in ceramics and high-temperature environments.[1] It is notably insoluble in water and dilute acids, a key factor when designing systems for biological environments.[1]

Physicochemical Data Summary

The essential properties of Europium(III) trifluoride are summarized in the table below for quick reference. These values represent the foundational data upon which experimental designs are built.

| Property | Value | Source(s) |

| CAS Number | 13765-25-8 | [2][3][4] |

| Molecular Formula | EuF₃ | [2][3][4] |

| Molecular Weight | 208.96 g/mol | [2] |

| Appearance | White crystalline powder/solid | [2][3] |

| Melting Point | 1276 °C | [3] |

| Boiling Point | 2280 °C | [2][3] |

| Solubility | Insoluble in water | [1] |

| Oxidation State | Europium (+3) | [3] |

| Crystal Structure | Hexagonal | [5] |

PART 2: Synthesis and Structural Integrity

The method of synthesis directly influences the final material's morphology, purity, and, consequently, its performance. For EuF₃, both bulk and nanoscale synthesis routes are well-established, chosen based on the intended application.

Conventional Synthesis

A common and straightforward method for producing bulk EuF₃ involves a precipitation reaction in an aqueous solution. Typically, a water-soluble europium(III) salt, such as europium(III) nitrate, is reacted with a fluoride source like ammonium fluoride.[4]

Reaction: Eu(NO₃)₃ + 3 NH₄F → EuF₃(s) + 3 NH₄NO₃[4]

The resulting EuF₃ precipitates out of the solution as a solid, which can then be isolated, washed, and dried. The choice of precursors is critical; high-purity europium nitrate ensures a final product with minimal quenching impurities, which is vital for achieving high luminescence efficiency.

Nanoparticle Synthesis: A Modern Approach

For applications in drug delivery and bio-imaging, nanoscale materials are preferred due to their high surface-area-to-volume ratio and ability to function at a cellular level.[5][6] A robust and increasingly popular method is the microwave-assisted synthesis in ionic liquids.[4][5]

This approach leverages an ionic liquid with a tetrafluoroborate anion as both the solvent and the fluoride source.[4] Europium(III) acetate is used as the precursor. The microwave irradiation provides rapid, uniform heating, leading to the fast and facile conversion to oxygen-free, hexagonal EuF₃ nanoparticles.[5] The choice of an ionic liquid is a key experimental decision; it acts as a templating agent, influencing the morphology of the resulting nanoparticles, which can range from spherical particles to rods.[5] This control over morphology is crucial for optimizing cellular uptake and drug-loading capacity.

Diagram: Workflow for EuF₃ Nanoparticle Synthesis

The following diagram illustrates the logical flow of the microwave-assisted synthesis protocol, a preferred method for creating high-quality nanoparticles for biomedical research.

Caption: A typical workflow for the synthesis of EuF₃ nanoparticles.

PART 3: The Science of Luminescence

The most compelling characteristic of Europium(III) is its sharp, intense, and long-lived luminescence, typically in the red region of the visible spectrum.[1][2] This phenomenon is rooted in the unique electronic structure of the Eu³⁺ ion.

Mechanism of Emission

Unlike the broad emission spectra seen in many organic dyes, the luminescence from Eu³⁺ arises from 4f-4f electronic transitions.[7] These inner-shell f-orbitals are well-shielded from the external chemical environment, resulting in line-like, narrow emission bands that are characteristic of the ion itself.[7]

Upon excitation, the Eu³⁺ ion is promoted to an excited state. It then relaxes non-radiatively to the long-lived ⁵D₀ excited state. From this state, it decays radiatively to the various levels of the ⁷F ground state manifold (⁷F₀, ⁷F₁, ⁷F₂, etc.). The most prominent of these transitions is the ⁵D₀ → ⁷F₂ transition , which is responsible for the intense red emission observed around 614 nm.[8] The long decay lifetime of this emission is a significant advantage in biomedical imaging, allowing for time-resolved detection that eliminates background autofluorescence from biological samples.[9]

Diagram: Europium(III) Luminescence Pathway

This diagram visualizes the key electronic transitions within the Eu³⁺ ion that result in its characteristic red luminescence.

Caption: Simplified energy level diagram for Eu³⁺ luminescence.

PART 4: Applications in Drug Development and Research

The unique optical properties and chemical stability of EuF₃ nanoparticles make them powerful tools for the modern researcher, particularly in drug development and cellular biology.

High-Contrast Bioimaging

Europium(III)-containing nanomaterials are excellent probes for fluorescence bioimaging.[8][10] Their sharp emission peaks, resistance to photobleaching, and long luminescence lifetimes allow for high-contrast imaging of cells and tissues.[10] By functionalizing the surface of EuF₃ nanoparticles with targeting ligands (e.g., antibodies, peptides), they can be directed to specific cell types, such as cancer cells, enabling precise visualization and diagnosis.[7][9] This targeted approach is a cornerstone of personalized medicine.

Theranostics: Integrating Therapy and Diagnostics

The concept of "theranostics" involves combining diagnostic imaging with targeted therapy in a single agent. EuF₃ nanoparticles are ideal candidates for such platforms. Their porous structure or high surface area can be used to load anticancer drugs, such as doxorubicin.[10][11]

The intrinsic luminescence of the europium core allows researchers to track the nanoparticles in real-time, confirming their accumulation at the tumor site.[11] Once localized, the drug can be released in a controlled manner, often triggered by the local tumor microenvironment (e.g., lower pH).[11] This dual-functionality provides a self-validating system: you can see where the drug carrier has gone and then correlate that with the therapeutic outcome.[10]

Diagram: Theranostic Application of a Functionalized EuF₃ Nanoparticle

This conceptual diagram shows how a multi-component EuF₃ nanoparticle system functions as a theranostic agent for cancer treatment.

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WebElements Periodic Table » Europium » europium trifluoride [webelements.co.uk]

- 4. Europium(III) fluoride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Multifunctional Eu(III) Complex Doped Fe3O4/Au Nanocomposite for Dual Photo-Magnetic Hyperthermia and Fluorescence Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of europium(III) nanoparticles for time-resolved fluoroimmunoassay of prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Europium(III) Fluoride Nanocrystals

Foreword: The Rising Prominence of Lanthanide Nanocrystals in Advanced Biomedical Applications

Europium(III) fluoride (EuF3) nanocrystals are emerging as a significant class of luminescent nanomaterials with substantial potential in the fields of biomedical imaging, targeted drug delivery, and theranostics.[1] Their characteristic sharp emission peaks, long luminescence lifetimes, and excellent photostability, inherent to the Eu³⁺ ion, make them superior alternatives to conventional organic fluorophores and semiconductor quantum dots.[2] The hydrothermal synthesis route, in particular, offers a versatile and scalable method for producing high-quality, crystalline EuF3 nanoparticles with tunable morphologies and sizes, which is critical for their biological applications.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrothermal synthesis of EuF3 nanocrystals. It is designed to be more than a mere recitation of steps; it is a distillation of scientific principles and field-proven insights aimed at empowering researchers to not only reproduce the synthesis but also to innovate upon it. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthesis process, and provide detailed protocols for characterization and surface functionalization for biomedical applications.

Principles of Hydrothermal Synthesis of EuF3 Nanocrystals

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel, a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the desired product. For EuF3 nanocrystals, the fundamental reaction involves the precipitation of Eu³⁺ ions with a fluoride source in an aqueous environment.

The morphology, size, and crystallinity of the resulting EuF3 nanocrystals are exquisitely sensitive to a range of experimental parameters. Understanding and controlling these parameters is paramount to achieving the desired material properties for a specific application.

Table 1: Key Parameters in the Hydrothermal Synthesis of EuF3 Nanocrystals and Their Effects

| Parameter | Effect on Nanocrystal Properties | Rationale and Scientific Insight |

| Precursors (Europium and Fluoride Source) | Influences reaction kinetics and final product purity. | The choice of europium salt (e.g., Eu(NO₃)₃, EuCl₃) and fluoride source (e.g., NaF, NH₄F, NaBF₄) can affect the rate of ion release and the formation of intermediate complexes, thereby influencing the nucleation and growth of the nanocrystals.[3] |

| Temperature | Controls reaction rate, crystallinity, and particle size. | Higher temperatures generally lead to faster reaction kinetics, improved crystallinity, and larger particle sizes due to enhanced atomic diffusion and crystal growth.[[“]][5] |

| Reaction Time | Affects crystal growth and morphology evolution. | Sufficient reaction time is crucial for the complete crystallization and morphological evolution of the nanocrystals. Shorter times may result in amorphous or poorly crystalline products. |

| pH | Significantly influences the morphology of the nanocrystals. | The pH of the reaction solution can alter the surface charge of the nanocrystals and the hydrolysis of europium ions, leading to different growth patterns and final morphologies such as nanorods, nanoparticles, or hierarchical structures.[5][6] |

| Capping Agents/Surfactants | Controls particle size, prevents aggregation, and influences morphology. | Organic molecules such as citric acid, EDTA, or polymers can adsorb to the surface of the growing nanocrystals, sterically hindering their growth and aggregation, and directing their shape by selectively binding to certain crystal facets.[6][7] |

Experimental Protocol: Hydrothermal Synthesis of EuF3 Nanorods

This protocol details a reliable method for the synthesis of EuF3 nanorods, a morphology often favored for its high surface area-to-volume ratio, which is beneficial for drug loading and surface functionalization.

Materials and Reagents

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (99.9%)

-

Sodium fluoride (NaF) (≥99%)

-

Citric acid monohydrate (C₆H₈O₇·H₂O) (≥99.5%)

-

Deionized (DI) water

-

Ethanol (99.5%)

Equipment

-

Teflon-lined stainless-steel autoclave (50 mL capacity)

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven

Step-by-Step Synthesis Protocol

-

Precursor Solution Preparation:

-

In a 50 mL beaker, dissolve 1 mmol of Eu(NO₃)₃·6H₂O and 0.5 mmol of citric acid in 20 mL of DI water.

-

Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution and the formation of a stable europium-citrate complex. The citrate serves as a capping agent to control the growth and prevent aggregation of the nanocrystals.[7]

-

-

Addition of Fluoride Source:

-

In a separate beaker, dissolve 3 mmol of NaF in 10 mL of DI water.

-

Slowly add the NaF solution dropwise to the europium-citrate solution under continuous stirring. A white precipitate of EuF3 will form immediately.

-

-

Hydrothermal Reaction:

-

Transfer the resulting suspension into a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 180°C.

-

Maintain the reaction for 24 hours. The elevated temperature and pressure will facilitate the crystallization of the initially formed amorphous precipitate into well-defined EuF3 nanorods.

-

-

Product Collection and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the product alternately with DI water and ethanol three times to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60°C for 12 hours.

-

Workflow Diagram

Caption: Hydrothermal synthesis workflow for EuF3 nanocrystals.

Characterization of EuF3 Nanocrystals

Thorough characterization is essential to validate the successful synthesis of the desired EuF3 nanocrystals and to understand their properties.

Structural and Morphological Characterization

-

X-ray Diffraction (XRD): This is the primary technique to confirm the crystalline phase and purity of the synthesized material. The diffraction pattern of the product should be compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) cards for EuF3.

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanocrystals, allowing for the determination of their size, shape, and morphology.

-

Scanning Electron Microscopy (SEM): SEM is useful for observing the overall morphology and aggregation state of the nanocrystal powder.

Optical Properties

-

Photoluminescence (PL) Spectroscopy: This technique is used to investigate the luminescent properties of the EuF3 nanocrystals. The emission spectrum, excited at a suitable wavelength (typically in the UV range), should show the characteristic sharp emission peaks of Eu³⁺ ions, with the most intense peak around 612 nm corresponding to the ⁵D₀ → ⁷F₂ transition.

Property-Characterization Relationship Diagram

Caption: Relationship between EuF3 nanocrystal properties and characterization techniques.

Applications in Drug Development: Surface Functionalization and Targeted Delivery

For biomedical applications, the surface of the as-synthesized hydrophobic EuF3 nanocrystals needs to be modified to render them water-dispersible, biocompatible, and capable of being conjugated with targeting ligands and therapeutic agents.[6][8][9]

Surface Functionalization Strategies

A common and effective strategy is ligand exchange, where the original capping agent (e.g., citric acid) is replaced with a bifunctional ligand. For example, polyethylene glycol (PEG) derivatives with a terminal functional group (e.g., carboxyl, amine) are widely used. The PEGylation of nanoparticles is known to improve their colloidal stability, reduce non-specific protein adsorption, and prolong their circulation time in the bloodstream.[10]

Protocol for PEGylation of EuF3 Nanocrystals:

-

Disperse the as-synthesized EuF3 nanocrystals in a suitable solvent like dimethylformamide (DMF).

-

Add a bifunctional PEG ligand (e.g., carboxyl-PEG-amine) in excess.

-

Heat the mixture at a moderate temperature (e.g., 80-100°C) for several hours under stirring to facilitate the ligand exchange process.

-

Purify the PEGylated nanocrystals by repeated centrifugation and washing with DI water.

Targeted Drug Delivery and Theranostics

The functional groups on the surface of the PEGylated EuF3 nanocrystals can be used for the covalent attachment of targeting moieties such as antibodies, peptides, or small molecules (e.g., folic acid) that can recognize and bind to specific receptors overexpressed on cancer cells.[1] This active targeting strategy enhances the accumulation of the nanocrystals at the tumor site, thereby improving the efficacy of the loaded drug and reducing off-target side effects.

Furthermore, the intrinsic luminescence of EuF3 nanocrystals allows for their use as imaging agents to track their biodistribution and monitor the drug delivery process in real-time.[11] The combination of therapeutic and diagnostic capabilities in a single nanoplatform, known as theranostics, is a promising approach in personalized medicine.[1][3]

Conclusion and Future Outlook

The hydrothermal synthesis of EuF3 nanocrystals offers a robust and tunable platform for the development of advanced nanomaterials for biomedical applications. By carefully controlling the synthesis parameters, researchers can tailor the properties of these nanocrystals to meet the specific demands of drug delivery systems and diagnostic tools. The future of this field lies in the development of multifunctional EuF3-based nanoplatforms that can integrate targeted drug delivery, real-time imaging, and even therapeutic modalities like photodynamic therapy, paving the way for more effective and personalized cancer treatments.[7]

References

-

Lanthanide europium MOF nanocomposite as the theranostic nanoplatform for microwave thermo-chemotherapy and fluorescence imaging. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Lanthanide Europium MOF Nanocomposite as the Theranostic Nanoplatform for Microwave Thermo-Chemotherapy and Fluorescence Imaging. (2021). ResearchGate. Retrieved from [Link]

-

Southern Federal University. (n.d.). SFedU scientists are developing nanoparticles to fight cancer using light and X-rays. Retrieved from [Link]

-

Europium(III) Fluoride Nanoparticles from Ionic Liquids: Structural, Morphological, and Luminescent Properties. (2021). ResearchGate. Retrieved from [Link]

-

Biocompatible fluorescent europium(iii) magnetic nanoparticles. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Molecularly Targeted Lanthanide Nanoparticles for Cancer Theranostic Applications. (2022). MDPI. Retrieved from [Link]

-

Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Surface functionalization of up-converting NaYF4 nanocrystals with chiral molecules. (2016). Royal Society of Chemistry. Retrieved from [Link]

-

Europium-doped LaF3 nanocrystals with organic 9-oxidophenalenone capping ligands that display visible light excitable steady-state blue and time-delayed red emission. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Drug nanocrystals: Surface engineering and its applications in targeted delivery. (2023). PubMed Central (PMC). Retrieved from [Link]

-

Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. (2009). PubMed Central (PMC). Retrieved from [Link]

-

Surface functionalization strategies for targeted drug delivery nanoparticles. (n.d.). Consensus. Retrieved from [Link]

-

Local Structure of Europium‐Doped Luminescent Strontium Fluoride Nanoparticles: Comparative X‐ray Absorption Spectroscopy an. (2020). PUBDB. Retrieved from [Link]

-

Lanthanide-based UCNPs: toxicity evaluation and interaction of ultrasmall core vs. core–shell nanoparticles with cells. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Size-Dependent Blue Emission from Europium-Doped Strontium Fluoride Nanoscintillators for X-Ray-Activated Photodynamic Therapy. (2024). PubMed. Retrieved from [Link]

-

Drug nanocrystals in the commercial pharmaceutical development process. (2013). PubMed. Retrieved from [Link]

-

Nanotechnology in Preclinical and Clinical Drug Development. (2014). Dialnet. Retrieved from [Link]

-

Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

The photoluminescence, drug delivery and imaging properties of multifunctional Eu3+/Gd3+ dual-doped hydroxyapatite nanorods. (2014). PubMed. Retrieved from [Link]

-

Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery. (2018). MDPI. Retrieved from [Link]

-

Hydrothermal Synthesis and In Vivo Fluorescent Bioimaging Application of Eu3+/Gd3+ Co-Doped Fluoroapatite Nanocrystals. (2022). Semantic Scholar. Retrieved from [Link]

-

Size-Dependent Blue Emission from Europium-Doped Strontium Fluoride Nanoscintillators for X-Ray-Activated Photodynamic Therapy. (2024). PubMed. Retrieved from [Link]

-

Hydrothermal Synthesis of Various Shape-Controlled Europium Hydroxides. (2021). MDPI. Retrieved from [Link]

-

Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. (2021). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Europium-Doped Fluorapatite Nanorods and Their Biomedical Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanthanide europium MOF nanocomposite as the theranostic nanoplatform for microwave thermo-chemotherapy and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Southern Federal University | Press center: SFedU scientists are developing nanoparticles to fight cancer using light and X-rays [sfedu.ru]

- 6. Drug nanocrystals: Surface engineering and its applications in targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Europium(iii)-containing nanohydrogels for cellular imaging and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The photoluminescence, drug delivery and imaging properties of multifunctional Eu3+/Gd3+ dual-doped hydroxyapatite nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Size-Dependent Blue Emission from Europium-Doped Strontium Fluoride Nanoscintillators for X-Ray-Activated Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Sol-Gel Synthesis of Europium(III) Trifluoride Doped Silica Glasses

Abstract: This document provides a comprehensive guide for the synthesis of high-quality Europium(III) trifluoride (EuF₃) doped silica glasses using the sol-gel method. Lanthanide-doped glasses are critical materials in fields ranging from photonics to biomedical diagnostics due to their unique luminescent properties.[1] The sol-gel process offers a versatile, low-temperature route to produce these materials with high purity and homogeneity, which is often unachievable through conventional melt-quenching techniques.[2][3] This guide details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and potential applications relevant to researchers in materials science, chemistry, and drug development.

Part 1: Scientific Principles and Rationale

The synthesis of functional optical materials begins with a foundational understanding of the chemistry involved. The sol-gel process is a bottom-up approach that builds a glass network from molecular precursors in solution.

The Chemistry of Silica Sol-Gel Formation

The creation of a silica glass network via the sol-gel method is primarily governed by two simultaneous chemical reactions: hydrolysis and condensation.[4][5][6]

-

Hydrolysis: A silicon alkoxide precursor, most commonly tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄), reacts with water. This reaction replaces the alkoxy groups (-OR) with hydroxyl groups (-OH), forming silanols and releasing alcohol as a byproduct.[6]

-

Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

-

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, the backbone of the silica glass. This process releases water or alcohol.

-

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (Water Condensation)

-

≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH (Alcohol Condensation)

-

The rates of these reactions are highly dependent on the pH, controlled by an acid or base catalyst.[7][8] Acid catalysis typically promotes a faster hydrolysis rate, leading to the formation of linear or weakly branched polymer chains that entangle to form a gel.[9] Conversely, base catalysis favors condensation, resulting in highly branched, discrete colloidal particles that link into a porous gel network. For creating monolithic, transparent glasses, acid catalysis is generally preferred.

The Critical Role of Fluoride in Enhancing Europium Luminescence

Europium(III) ions are prized for their sharp, intense red luminescence. However, when incorporated into a standard silica glass matrix, their emission efficiency can be severely diminished. This phenomenon, known as luminescence quenching, occurs because the high-energy vibrations (phonons) of the abundant silanol (Si-OH) groups in the glass network provide a non-radiative pathway for the excited Eu³⁺ ion to lose its energy as heat instead of light.[10]

This is where fluoride co-doping becomes essential. By introducing a fluoride source, we modify the local environment around the Eu³⁺ ions. The lower phonon energy of the resulting metal-fluoride bonds significantly reduces the probability of non-radiative decay.[11] This suppression of quenching pathways leads to a marked increase in the luminescence quantum yield and a longer, more measurable emission lifetime, which are critical for high-sensitivity applications.[12]

Part 2: Detailed Experimental Protocol

This protocol describes a reliable method for synthesizing a monolithic, transparent EuF₃-doped silica glass. All operations should be performed in a fume hood with appropriate personal protective equipment.

Reagents and Materials

-

Tetraethyl orthosilicate (TEOS, ≥98%)

-

Ethanol (Absolute, 200 proof)

-

Deionized Water (18 MΩ·cm)

-

Hydrochloric Acid (HCl, 37%)

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O, 99.9%)

-

Trifluoroacetic acid (TFA, CF₃COOH, 99%) - Fluoride source

-

Polystyrene or polypropylene beakers

-

Magnetic stirrer and stir bars

-

Parafilm or plastic wrap

-

Drying oven with programmable temperature control

-

Muffle furnace

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Silica Sol (Solution A)

-

In a 100 mL beaker, combine 20.8 g (100 mmol) of TEOS with 23.0 g (500 mmol) of absolute ethanol.

-

Cover the beaker and stir the solution for 30 minutes at room temperature to ensure complete mixing.

-

Causality: Ethanol serves as a mutual solvent to homogenize the otherwise immiscible aqueous and alkoxide phases.

-

Step 2: Preparation of the Dopant Solution (Solution B)

-

In a separate 50 mL beaker, dissolve 0.366 g (1.0 mmol, for 1 mol% Eu³⁺) of EuCl₃·6H₂O in 9.0 g (500 mmol) of deionized water.

-

Add 0.1 mL of 2M HCl to this solution. This will act as the catalyst.

-

Carefully add 0.342 g (3.0 mmol) of TFA to the solution.

-

Stir until all components are fully dissolved.

Step 3: Hydrolysis, Doping, and Gelation

-

Slowly add Solution B to Solution A dropwise while stirring vigorously.

-

Once the addition is complete, cover the beaker tightly with parafilm and continue stirring for 1 hour at room temperature.

-

Uncover the beaker and leave it in the fume hood. Gelation should occur within 24-72 hours, at which point the solution will become rigid and will not flow when the beaker is tilted.

Step 4: Aging and Drying (The Critical Phase)

-

Once gelled, re-seal the container with parafilm. Pierce a few small holes in the film to allow for slow solvent exchange.

-

Place the gel in an oven at 60°C for 72 hours. This aging step strengthens the silica network.

-

After aging, remove the parafilm and continue drying at 60°C for an additional 5-7 days. The gel will shrink significantly as the pore liquid is removed, resulting in a "xerogel".

-

Trustworthiness: Slow, controlled drying is paramount to prevent the buildup of capillary stress, which can cause the monolith to crack.[13]

-

Step 5: Thermal Treatment and Densification

-

Carefully transfer the dried xerogel to a programmable muffle furnace.

-

Execute the following temperature program:

-

Ramp from room temperature to 400°C at a rate of 1°C/min. Hold for 2 hours. (Removes residual water and organics).

-

Ramp from 400°C to 900°C at a rate of 2°C/min. Hold for 4 hours. (Collapses pores and densifies the matrix).[2][14]

-

Cool down slowly to room temperature inside the furnace (5-10°C/min).

-

-

The final product should be a transparent, solid piece of EuF₃-doped silica glass.

Part 3: Visualization and Data Summary

Synthesis Workflow Diagram

Caption: Energy Level Diagram for Eu³⁺ Luminescence.

Applications for Researchers and Drug Development Professionals

The unique properties of EuF₃-doped silica glasses make them highly valuable for advanced applications.

-

Biological Imaging and Sensing: The sharp, non-photobleaching red emission and long luminescence lifetime are ideal for time-gated fluorescence imaging, a technique that eliminates short-lived background autofluorescence from biological samples. [15][16]The silica surface can be readily functionalized with biomolecules (antibodies, peptides) to create targeted probes for cellular imaging or highly specific biosensors. [17]* Drug Delivery and Diagnostics: The porous xerogel intermediate can be loaded with therapeutic agents for controlled release studies. The final glass, being biocompatible and chemically inert, can be powdered into nanoparticles and used as stable luminescent tracers in diagnostic assays or to monitor the distribution of drug delivery systems in vitro and in vivo. [15]* Photonics and Material Science: These glasses are benchmark materials for developing solid-state lasers, optical amplifiers, and phosphors for advanced lighting applications, providing a platform for fundamental studies in light-matter interactions. [1]

References

-

Luminescence of Lanthanide Complexes in Mesoporous Silica Matrices: A Textbook Example of Tris-Dipicolinate Europium . ChemPlusChem. Available at: [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE . Journal of Non-Crystalline Solids. Available at: [Link]

-

Partial energy level diagram showing the possible absorption and luminescence transitions of Eu 3 þ ions in PTBEu glasses . ResearchGate. Available at: [Link]

-

SOL-GEL TRANSITION IN SIMPLE SILICATES II *. Journal of Non-Crystalline Solids. Available at: [Link]

-

Influence of Reaction Conditions on Sol-Gel Process Producing SiO2 and SiO2-P2O5 Gel and Glass . SCIRP. Available at: [Link]

-

The Chemistry of Hydrolysis and Condensation of Silica Sol—Gel Precursors . SpringerLink. Available at: [Link]

-

Sol-gel preparation of silica glass . Indian Academy of Sciences. Available at: [Link]

-

Synthesis and Photoluminescence Behavior of the Eu3+ Ions as a Nanocoating over a Silica Stober Matrix . UNESP Institutional Repository. Available at: [Link]

-

Eu3+ as a Powerful Structural and Spectroscopic Tool for Glass Photonics . National Institutes of Health (NIH). Available at: [Link]

-

Schematic energy-level diagram of Eu³⁺ -doped tellurite glass in vicinity of Ag nanoparticles . ResearchGate. Available at: [Link]

-

Structure and Luminescence Properties of Eu3+-Doped Cubic Mesoporous Silica Thin Films . Hindawi. Available at: [Link]

-

The different reaction pathways of silica sol-gel hydrolysis and condensation reactions of silicon alkoxides in acidic and basic conditions . ResearchGate. Available at: [Link]

-

Diagram of Eu³⁺ energy levels often used to probe the local crystal field effect . ResearchGate. Available at: [Link]

-

Partial energy level diagram showing the possible absorption and emission transitions of Eu 3þ ions in LTT glass system . ResearchGate. Available at: [Link]

-

In Situ Sol–Gel Synthesis of Unique Silica Structures Using Airborne Assembly: Implications for In-Air Reactive Manufacturing . ACS Publications. Available at: [Link]

-

Lighting up Eu3+ luminescence through remote sensitization in silica nanoarchitectures . Royal Society of Chemistry. Available at: [Link]

-

Mechanism of silica gel formation through the sol-gel method . ResearchGate. Available at: [Link]

-

Luminescence from lanthanides-doped glasses and applications: A review . ResearchGate. Available at: [Link]

-

Preparation of Silica and Soda-Silica Glasses by the Sol–Gel Process . ResearchGate. Available at: [Link]

-

Sol–Gel Photonic Glasses: From Material to Application . National Institutes of Health (NIH). Available at: [Link]

-

High Performance Glass Production with Sol-Gel Manufacturing . AZoM. Available at: [Link]

-

Lighting up Eu3+ luminescence through remote sensitization in silica nanoarchitectures (2018) . SciSpace. Available at: [Link]

-

Europium-Doped Sol-Gel SiO2-Based Glasses: Effect of the Europium Source and Content, Magnesium Addition and Thermal Treatment on Their Photoluminescence Properties . MDPI. Available at: [Link]

-

Structural and thermal properties of monolithic silica–phosphate (SiO2–P2O5) gel glasses prepared by sol–gel technique . ResearchGate. Available at: [Link]

-

Red-luminescent europium (III) doped silica nanoshells: synthesis, characterization, and their interaction with HeLa cells . National Institutes of Health (NIH). Available at: [Link]

-

Investigations into the thermal stability of sol‐gel‐derived glasses as models for thermally grown oxides . ResearchGate. Available at: [Link]

-

Novel Sol-Gel Route to Prepare Eu3+-Doped 80SiO2-20NaGdF4 Oxyfluoride Glass-Ceramic for Photonic Device Applications . MDPI. Available at: [Link]

-

Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy . Nanotheranostics. Available at: [Link]

-

Luminescence of SiO2-BaF2:Tb3+, Eu3+ Nano-Glass-Ceramics Made from Sol–Gel Method at Low Temperature . MDPI. Available at: [Link]

-

Novel Sol-Gel Route to Prepare Eu3+-Doped 80SiO2-20NaGdF4 Oxyfluoride Glass-Ceramic for Photonic Device Applications . National Institutes of Health (NIH). Available at: [Link]

-

Europium-Doped Calcium Silicate Nanoparticles as High-Quantum-Yield Red-Emitting Phosphors . ACS Publications. Available at: [Link]

-

Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy . National Institutes of Health (NIH). Available at: [Link]

-

Europium (II)-Doped CaF2 Nanocrystals in Sol-Gel Derived Glass-Ceramic: Luminescence and EPR Spectroscopy Investigations . National Institutes of Health (NIH). Available at: [Link]

-

Enhanced fluorescence from Eu3+ in low-loss silica glass-ceramic waveguides with high SnO2 content . AIP Publishing. Available at: [Link]

-

Application of lanthanide ions doped in different glasses . IAEA-INIS. Available at: [Link]

-

Novel Sol-Gel Route to Prepare Eu3+ -Doped 80SiO2 -20NaGdF4 Oxyfluoride Glass-Ceramic for Photonic Device Applications . ResearchGate. Available at: [Link]

-